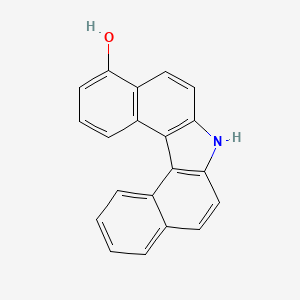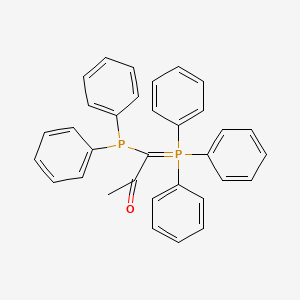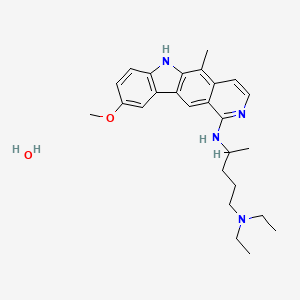
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate is a complex organic compound belonging to the class of pyridocarbazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole derivatives typically involves the cyclization of substituted indolin-3-ones. One common method includes the acid-catalyzed cyclization of 5-bromo- and 5-amino-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-indolin-3-ones . This reaction is often carried out under oxidative conditions to facilitate ring closure, leading to the formation of the pyridocarbazole core structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrido(4,3-b)carbazole derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .
Applications De Recherche Scientifique
Medicinal Chemistry: These compounds show promise as antitumor agents due to their ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for their role in modulating biological pathways and cellular processes.
Mécanisme D'action
The mechanism of action of 6H-Pyrido(4,3-b)carbazole derivatives involves their interaction with molecular targets such as DNA and enzymes. These compounds can intercalate into DNA, disrupting its structure and function. Additionally, they inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: A well-known pyridocarbazole with potent antitumor activity.
9-Methoxyellipticine: Another derivative with similar structural features and biological activity.
Uniqueness
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications .
Propriétés
Numéro CAS |
74861-78-2 |
|---|---|
Formule moléculaire |
C26H36N4O2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
1-N,1-N-diethyl-4-N-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)pentane-1,4-diamine;hydrate |
InChI |
InChI=1S/C26H34N4O.H2O/c1-6-30(7-2)14-8-9-17(3)28-26-23-16-22-21-15-19(31-5)10-11-24(21)29-25(22)18(4)20(23)12-13-27-26;/h10-13,15-17,29H,6-9,14H2,1-5H3,(H,27,28);1H2 |
Clé InChI |
FDROEDMWRTWEQU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


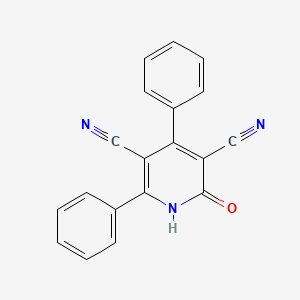
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

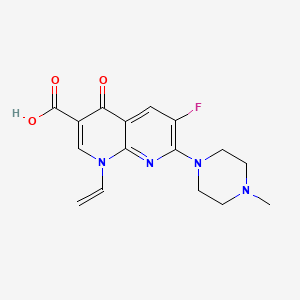
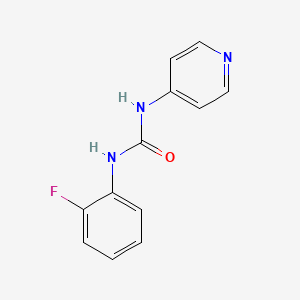
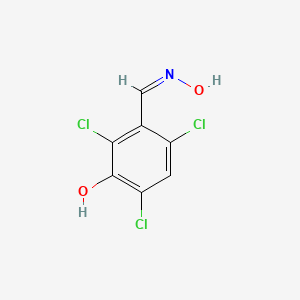
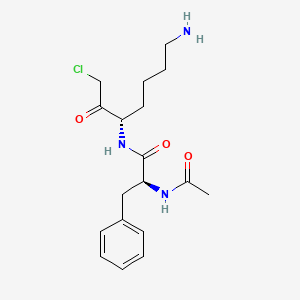

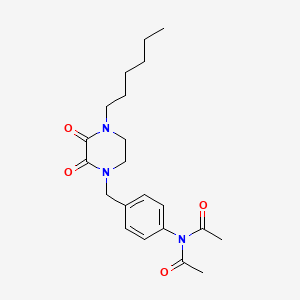
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)

